molecular formula C6H5NO4 B13518313 2-(5-Nitrofuran-2-yl)acetaldehyde

2-(5-Nitrofuran-2-yl)acetaldehyde

Katalognummer: B13518313
Molekulargewicht: 155.11 g/mol
InChI-Schlüssel: MEQFWSZWDZRAEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Nitrofuran-2-yl)acetaldehyde is a chemical compound belonging to the class of nitrofurans, which are characterized by the presence of a nitro group attached to a furan ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitrofuran-2-yl)acetaldehyde typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid, yielding 5-nitrofuran-2-carbaldehyde . This compound can then be further modified to obtain this compound through various chemical reactions.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Nitrofuran-2-yl)acetaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitrofurans with various functional groups, such as carboxylic acids, amines, and substituted furans .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-Nitrofuran-2-yl)acetaldehyde is unique due to its specific structural features and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its derivatives exhibit significant antimicrobial activity, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C6H5NO4

Molekulargewicht

155.11 g/mol

IUPAC-Name

2-(5-nitrofuran-2-yl)acetaldehyde

InChI

InChI=1S/C6H5NO4/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2,4H,3H2

InChI-Schlüssel

MEQFWSZWDZRAEM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=C1)[N+](=O)[O-])CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.